8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H27FN6O2 and its molecular weight is 498.562. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Electron Transfer
Luminescent Properties and Photo-Induced Electron Transfer
Novel compounds with naphthalimide and piperazine substituents have been synthesized and show characteristic luminescent properties useful in pH probe applications and photo-induced electron transfer (PET) processes. These properties could be harnessed in developing novel sensors and imaging agents for biological systems (Gan et al., 2003).
Antimicrobial Activity
Design and Synthesis of Purine Connected Piperazine Derivatives as Novel Inhibitors of Mycobacterium tuberculosis
A series of purine linked piperazine derivatives have been synthesized, targeting the disruption of peptidoglycan biosynthesis in Mycobacterium tuberculosis. These compounds exhibit significant antiproliferative effects and hold promise for the development of new therapeutic agents against tuberculosis (Konduri et al., 2020).
Photophysical Properties for Bio-Imaging
Synthesis, Photophysical Properties and Solvatochromic Analysis
Research on naphthalene-1,8-dicarboxylic acid derivatives has led to the development of compounds with positive solvatochromism and significant fluorescence quantum yields. These findings are critical for applications in bio-imaging studies and the development of new fluorescent bioactive compounds (Nicolescu et al., 2020).
Properties
IUPAC Name |
8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN6O2/c1-32-25-24(26(36)31-28(32)37)35(18-21-7-4-6-20-5-2-3-8-23(20)21)27(30-25)34-15-13-33(14-16-34)17-19-9-11-22(29)12-10-19/h2-12H,13-18H2,1H3,(H,31,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDVVONPTYCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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